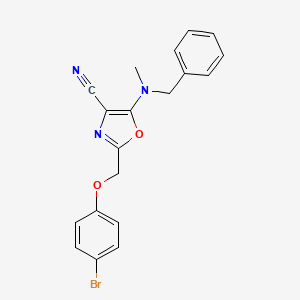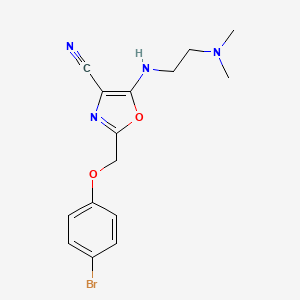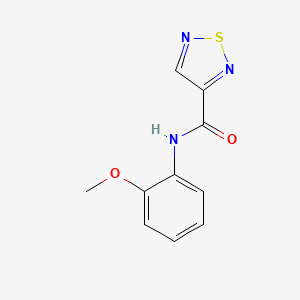![molecular formula C24H27N3O2 B3470846 6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B3470846.png)
6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one
Overview
Description
6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, an acetyl group, and a benzylpiperazine moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the acetylated quinoline reacts with 4-benzylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial and fungal enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
Uniqueness
6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one stands out due to its unique combination of a quinoline core with an acetyl group and a benzylpiperazine moiety. This structural arrangement imparts distinct biological activities and potential therapeutic applications that are not commonly found in other similar compounds.
Properties
IUPAC Name |
6-acetyl-3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-22(24(29)21-14-20(18(2)28)8-9-23(21)25-17)16-27-12-10-26(11-13-27)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODJNQMWKMJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3470769.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B3470781.png)
![4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3470784.png)
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3470791.png)
![methyl 2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B3470803.png)
![4-chloro-N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B3470819.png)
![2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B3470827.png)



![Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d]1,2,4-tria zolo[3',4'-3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate](/img/structure/B3470855.png)
![1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3470858.png)
![ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3470867.png)
![N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470885.png)
